

Physical properties of 1-cyclohexyl-1H-imidazole (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-cyclohexyl-1H-imidazole

Cat. No.: B1589237

[Get Quote](#)

A Technical Guide to the Physical Properties of 1-Cyclohexyl-1H-imidazole

Introduction

1-Cyclohexyl-1H-imidazole is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with a cyclohexyl group at the nitrogen atom in the 1-position. This substitution significantly influences the molecule's physical and chemical properties, enhancing its hydrophobic character compared to the parent imidazole.^[1] As a member of the N-substituted imidazole family, it serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is crucial for its application in drug design, chemical synthesis, and materials science. This guide provides a comprehensive overview of the available data on the melting and boiling points of **1-cyclohexyl-1H-imidazole**, alongside a detailed exploration of the experimental methodologies employed for their determination.

Physicochemical Properties of 1-Cyclohexyl-1H-imidazole

The physical state of **1-cyclohexyl-1H-imidazole** has been described as a colorless to pale yellow liquid or a white to off-white solid, suggesting that its melting point is likely near ambient room temperature.^{[1][2]} The presence of the bulky, nonpolar cyclohexyl group attached to the

imidazole ring leads to increased van der Waals interactions between molecules, which in turn affects its melting and boiling points compared to unsubstituted imidazole.

Physical Property	Value	Source
Melting Point	Not definitively reported in the literature. Described as a white to off-white solid. [2]	-
Boiling Point	302.9 ± 11.0 °C (Predicted)	ChemicalBook [2]
Appearance	White to off-white Solid or Colorless oil	ChemicalBook, CymitQuimica [1] [2]
Molecular Formula	<chem>C9H14N2</chem>	CymitQuimica [1]
Molecular Weight	150.22 g/mol	ChemicalBook [2]

Experimental Determination of Physical Properties

The precise and reproducible determination of melting and boiling points is fundamental to characterizing a chemical compound. The methodologies for these measurements are well-established and rely on key physical principles.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The standard laboratory technique for determining the melting point of a powdered solid involves a melting point apparatus.

Methodology:

- **Sample Preparation:** A small, dry sample of the crystalline compound is finely powdered and packed into a thin-walled capillary tube.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

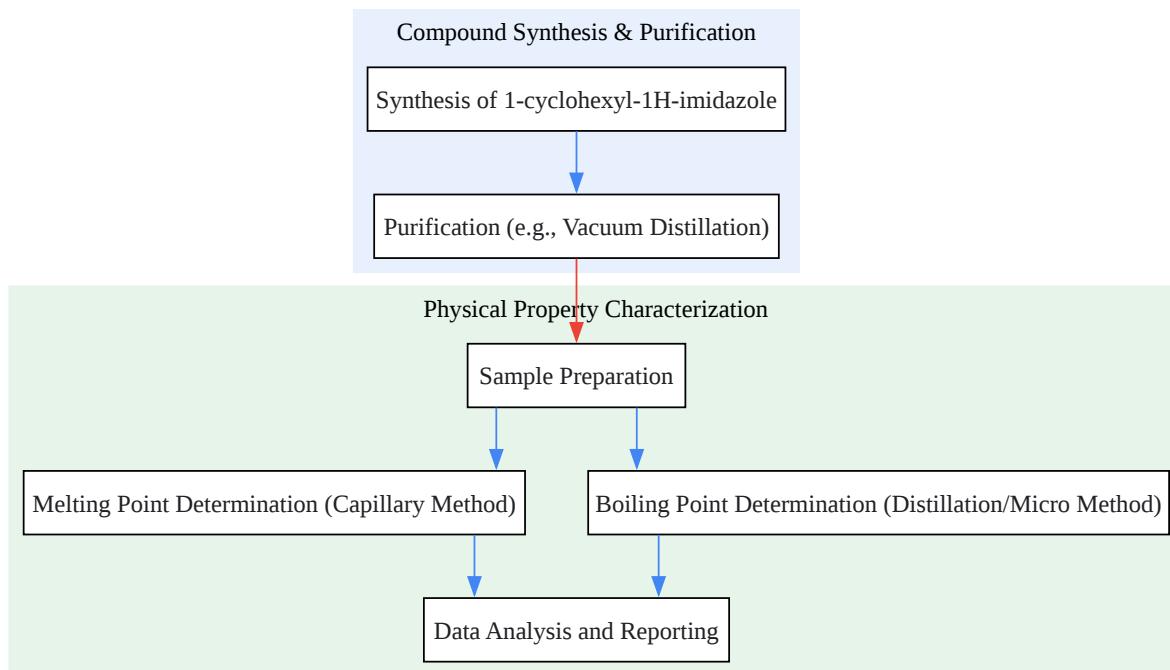
- Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the approximate melting point. As the melting point is neared, the heating rate is slowed to allow for thermal equilibrium to be established.
- Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.

The scientific principle behind this method is that the melting point is a characteristic physical property of a pure substance. Impurities will typically depress and broaden the melting point range. The sharpness of the melting point is often used as an indicator of purity. For N-substituted imidazole derivatives, this method is commonly employed using a visual melting point apparatus with open glass capillary tubes.[3][4]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. The normal boiling point is the boiling point at a pressure of 1 atmosphere.

Methodology:


- Distillation Setup: For larger quantities of a liquid, the boiling point is typically determined by distillation. The liquid is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.
- Heating: The flask is heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb.
- Temperature Reading: The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point. This is indicated by a stable temperature reading on the thermometer as the liquid condenses in the condenser.
- Micro Boiling Point Determination: For small quantities of a liquid, a micro boiling point determination can be performed. A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed in the liquid. The setup is

heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

The underlying principle for boiling point determination is the relationship between vapor pressure and temperature. A liquid boils when its vapor pressure is equal to the external pressure. For compounds like **1-cyclohexyl-1H-imidazole**, which may be purified by vacuum distillation, the boiling point is determined under reduced pressure and can be extrapolated to atmospheric pressure.[2]

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of the melting and boiling points of a synthesized organic compound like **1-cyclohexyl-1H-imidazole**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the determination of physical properties.

Conclusion

While a precise, experimentally determined melting point for **1-cyclohexyl-1H-imidazole** is not readily available in the current literature, its physical description as both a solid and a liquid suggests a melting point near ambient temperatures. The predicted boiling point provides a valuable parameter for its purification and handling at elevated temperatures. The established methodologies for melting and boiling point determination, rooted in fundamental thermodynamic principles, provide a reliable framework for the experimental characterization of this and similar N-substituted imidazoles. Accurate determination of these properties is a critical step in the broader investigation of this compound's potential applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 67768-61-0: 1H-Imidazole, 1-cyclohexyl- | CymitQuimica [cymitquimica.com]
- 2. 1-cyclohexyl-imidazole CAS#: 67768-61-0 [m.chemicalbook.com]
- 3. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijponline.com [ijponline.com]
- To cite this document: BenchChem. [Physical properties of 1-cyclohexyl-1H-imidazole (melting point, boiling point)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589237#physical-properties-of-1-cyclohexyl-1h-imidazole-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com